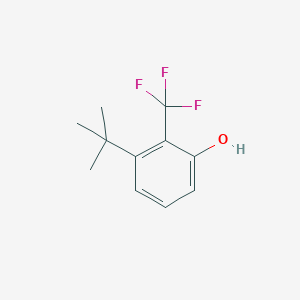![molecular formula C10H12N2O3 B14847047 Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate CAS No. 1260663-69-1](/img/structure/B14847047.png)
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of pyrano[4,3-D]pyrimidines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate typically involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with various reagents. One common method involves the use of concentrated hydrazine hydrate, which leads to the formation of hydrazide derivatives . Another approach includes the reaction with phenyl chloroformate to obtain N-phenoxycarbonyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions with primary amines to form fused pyrimidines.
Substitution: Reactions with secondary amines can lead to different products depending on the reaction conditions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the formation of hydrazide derivatives.
Phenyl Chloroformate: Used for the synthesis of N-phenoxycarbonyl derivatives.
Major Products Formed
Hydrazide Derivatives: Formed from the reaction with hydrazine hydrate.
N-Phenoxycarbonyl Derivatives: Formed from the reaction with phenyl chloroformate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate is not well-documented. its structural similarity to other biologically active pyrano[4,3-D]pyrimidines suggests that it may interact with various molecular targets and pathways involved in biological processes. Further research is needed to elucidate its exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate: A precursor in the synthesis of the target compound.
Pyrano[4,3-b]pyridine Derivatives: Known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties.
Eigenschaften
CAS-Nummer |
1260663-69-1 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)9-7-5-14-4-3-8(7)11-6-12-9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
CANVCENHRVZQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=NC2=C1COCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


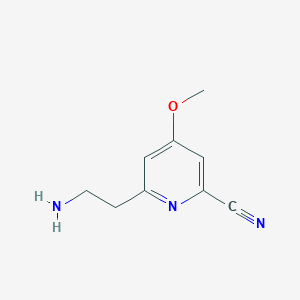

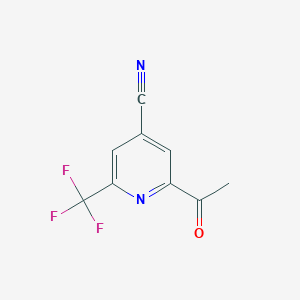
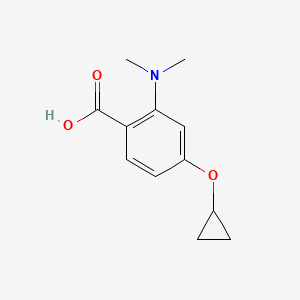
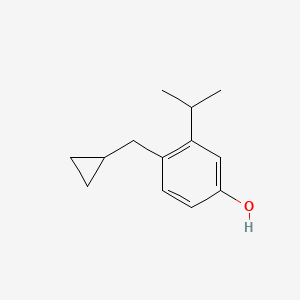




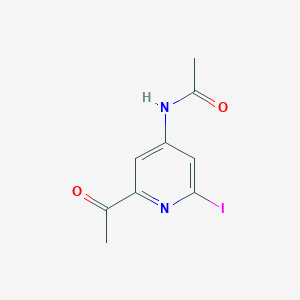

![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
